4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one
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Overview
Description
4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9ClO2 It is a derivative of butenone, featuring a chloro and hydroxy substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one typically involves the reaction of 4-chlorophenol with methyl vinyl ketone. The process can be carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: 4-(4-Chloro-2-oxophenyl)but-3-en-2-one.
Reduction: 4-(4-Chloro-2-hydroxyphenyl)butan-2-ol.
Substitution: 4-(4-Amino-2-hydroxyphenyl)but-3-en-2-one.
Scientific Research Applications
4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces. These interactions lead to the inhibition of carbohydrate hydrolysis, which can be beneficial in managing conditions like diabetes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)but-3-en-2-one: Lacks the chloro substitution, which may affect its reactivity and biological activity.
4-(2-Hydroxyphenyl)but-3-en-2-one: The position of the hydroxy group is different, leading to variations in chemical behavior.
4-(4-Nitrophenyl)but-3-en-2-one: Contains a nitro group instead of a chloro group, resulting in different electronic properties .
Uniqueness
4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9ClO2 |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
(E)-4-(4-chloro-2-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)2-3-8-4-5-9(11)6-10(8)13/h2-6,13H,1H3/b3-2+ |
InChI Key |
VTTILLAIRVFFGM-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=C(C=C1)Cl)O |
Canonical SMILES |
CC(=O)C=CC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
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